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These application notes provide a comprehensive overview of the implementation and
management of Massive Transfusion Protocols (MTPs). The information is intended to guide
researchers and professionals in understanding the clinical application of MTPs, developing
related therapeutic agents, and designing relevant experimental models.

Introduction to Massive Transfusion Protocol (MTP)

A Massive Transfusion Protocol is a standardized approach to the rapid administration of large
volumes of blood products to patients experiencing severe, uncontrolled hemorrhage.[1] The
primary goals of an MTP are to restore intravascular volume, maintain oxygen-carrying
capacity, and correct coagulopathy to achieve hemostasis.[2] MTPs are critical in managing
life-threatening bleeding in various clinical scenarios, including trauma, major surgery, and
obstetrical emergencies.[3] The implementation of a formal, written MTP has been shown to
improve patient outcomes.[4]
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The core principle of modern MTPs is "hemostatic resuscitation,” which involves the early and
balanced administration of packed red blood cells (PRBCs), fresh frozen plasma (FFP), and
platelets in a ratio that mimics whole blood, typically 1:1:1.[5] This approach aims to prevent the
dilutional coagulopathy often associated with massive crystalloid resuscitation.[2]

Quantitative Data Summary
MTP Activation Criteria

The decision to activate an MTP is a critical clinical judgment based on physiological
parameters, injury patterns, and scoring systems designed to predict the need for massive
transfusion.[5]
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Parameter/Scoring System

Trigger for MTP Activation

Source(s)

Definition of Massive

Transfusion

>10 units of PRBCs in 24

hours

Replacement of >50% of blood

[2]

volume in 4 hours

Blood loss at a rate of >150

[3]

mL/min

Assessment of Blood
) Score =22 [6]
Consumption (ABC) Score

) Penetrating mechanism of
Components (1 point each) o [1]
injury

Systolic Blood Pressure (SBP)
< 90 mmHg in the Emergency [1]
Department (ED)

Heart Rate (HR) = 120 bpm in

1
the ED g

Positive Focused Assessment
with Sonography for Trauma [1]
(FAST)

Heart Rate / Systolic Blood
Shock Index Pressure > 1.0 in a patient with  [7]

active bleeding

Physician judgment that the
Clinical Gestalt patient will require massive [8]

transfusion

Recommended Transfusion Ratios and Impact on
Mortality

The ratio of blood products administered during an MTP significantly impacts patient survival,
primarily by mitigating coagulopathy.
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Transfusion Ratio
(PRBC:FFP:Platelets)

Key Findings

Source(s)

1:1:1

The PROPPR randomized
clinical trial found that a 1:1:1
ratio resulted in a non-
significant difference in 24-
hour and 30-day mortality
compared to a 1:1:2 ratio, but
did show a reduction in death

from hemorrhage at 24 hours.

[3]

High vs. Low Plasma:PRBC

Ratio

A study on combat-related
trauma found that a high
plasma to RBC ratio (median
1:1.4) was independently
associated with improved
survival compared to lower
ratios (median 1:2.5 and 1:8).
Overall mortality rates were
19% (high ratio), 34% (medium

ratio), and 65% (low ratio).

[9]

Impact of MTP Implementation

Implementation of an MTP was
associated with a mortality
reduction from 45% to 19%,
even without a change in the
FFP:PRBC ratio, suggesting
that improved logistics and

communication are also critical

[10]

factors.
A systematic review and meta-
analysis found that MTP
implementation significantly [11]

reduced overall mortality for

trauma patients.
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Resuscitation Targets and Monitoring Parameters

Close monitoring of physiological and laboratory parameters is crucial to guide resuscitation

and prevent complicatio

ns.

Monitoring

Parameter Target Value Source(s)
Frequency

Temperature > 35°C Continuously [2][12]

pH >7.2 Every 30-60 minutes [2][6]

Base Excess < -6 mmol/L Every 30-60 minutes [2]

Lactate < 4 mmol/L Every 30-60 minutes [2]

lonized Calcium

> 1.1 mmol/L

Every 30-60 minutes

[2]

Hemoglobin (Hb)

Interpret in context of
hemodynamic status;

not a sole trigger

Every 30-60 minutes

[2]

Platelet Count

=50 x 10°/L (>100 x
10°/L for head injury)

Every 30-60 minutes

[2]

PT/APTT

< 1.5x normal

Every 30-60 minutes

[2]

Fibrinogen

>1.0g/L

Every 30-60 minutes

[2]

Experimental and Clinical Protocols
MTP Activation Protocol

This protocol outlines the steps for initiating an MTP.

« |dentify Potential MTP Candidate: Assess the patient based on the activation criteria outlined

in Table 2.1. This includes clinical assessment, vital signs, and, if available, scoring systems

like the ABC score.[6]

o Declare MTP Activation: The attending physician or their designee makes the decision to

activate the MTP.[8]
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» Notify the Blood Bank: Immediately contact the blood bank and clearly state "Activate
Massive Transfusion Protocol.”[7] Provide the patient's name, medical record number, sex,
approximate age, and location.[6]

o Specify Protocol Type (if applicable): If the institution has different MTPs (e.g., trauma vs.
non-trauma), specify the required protocol.[13]

« Initiate Emergency Blood Product Release: The blood bank will immediately release the first
MTP cooler containing uncrossmatched PRBCs (Group O) and plasma (Group AB or A).[14]

o Obtain Blood Samples: Concurrently, draw and send a blood sample to the blood bank for
type and screen and crossmatching.[6]

o Establish Roles and Responsibilities: Designate team members for specific roles, including a
recorder to document all blood products administered.[4]

Blood Product Management and Administration Protocol

This protocol details the handling and administration of blood products during an MTP.

Use of Blood Warmers: Administer all PRBCs and FFP through a rapid infuser with an in-line
fluid warmer to prevent hypothermia.[5]

» Dedicated IV Access: Establish at least two large-bore intravenous access points (18-gauge
or larger).[8]

e Product Administration Sequence: While a strict 1:1:1 ratio is the goal, the immediate priority
is to restore circulating volume with PRBCs and plasma. Platelets should be administered as
soon as they are available.[7]

o Documentation: Meticulously document every unit of blood product transfused, including the
time of administration and the patient's vital signs before and after each unit.[6]

e Subsequent MTP Coolers: The blood bank will prepare subsequent coolers with blood
products in the pre-defined ratio. Communication between the clinical team and the blood
bank is essential to anticipate needs and prevent wastage.[14]
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Patient Monitoring and Complication Management
Protocol

This protocol outlines the continuous monitoring and management of potential complications
during an MTP.

Vital Signs: Monitor heart rate, blood pressure, respiratory rate, and temperature at a
minimum of 15-minute intervals.[6]

Laboratory Monitoring: Draw blood for a complete blood count, coagulation profile (PT, aPTT,
fibrinogen), ionized calcium, and arterial blood gases every 30-60 minutes.[2][6]

Management of Hypothermia: Actively warm the patient using warming blankets, warmed
intravenous fluids, and warmed humidified air for intubated patients.[5]

Management of Hypocalcemia: Administer calcium gluconate or calcium chloride based on
ionized calcium levels, as citrate in blood products can chelate calcium.[8]

Management of Acidosis: Address acidosis by controlling hemorrhage, restoring perfusion,
and avoiding excessive crystalloid administration.[5]

Source Control: The ultimate goal is to stop the bleeding. This may require surgical
intervention, interventional radiology, or endoscopic procedures.[7]

MTP Termination Protocol

This protocol provides criteria for the deactivation of the MTP.

o Decision to Terminate: The attending physician makes the decision to terminate the MTP
based on achieving both anatomical and physiological endpoints.[14]

Termination Criteria:

[¢]

Bleeding is surgically or otherwise controlled.[6]

o

Hemodynamic stability is achieved (e.g., MAP > 60 mmHg in adults).[6]

o

Coagulation parameters are normalizing (e.g., INR < 1.5).[6]
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o Improving base deficit and lactate levels.[6]

» Notify the Blood Bank: Immediately inform the blood bank that the MTP has been terminated
to prevent the preparation of unnecessary blood products.[6]

e Return Unused Products: Return all unused blood products to the blood bank promptly.[6]

Visualizations
Signaling Pathways and Workflows
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Caption: MTP Activation and Management Workflow.
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Caption: Pathophysiology of Trauma-Induced Coagulopathy.
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Caption: Management of MTP-Related Complications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. ovid.com [ovid.com]

. litfl.com [litfl.com]

. isbtweb.org [isbtweb.org]

. ovid.com [ovid.com]

. Massive Transfusion Protocol (MTP) - EMCrit Project [emcrit.org]
. vumc.org [vumc.org]

. youtube.com [youtube.com]

. medicine.uams.edu [medicine.uams.edu]

°
(o] (0] ~ (o)) ol iy w N -

. profiles.wustl.edu [profiles.wustl.edu]

¢ 10. Massive transfusion protocols: the role of aggressive resuscitation versus product ratio in
mortality reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

e 11. The effect of massive transfusion protocol implementation on the survival of trauma
patients: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nim.nih.gov]

¢ 12. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
e 13. researchgate.net [researchgate.net]
e 14. facs.org [facs.org]

¢ To cite this document: BenchChem. [Application Notes and Protocols for Massive
Transfusion Protocol (MTP) Implementation and Management]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1167965/docs#application-notes-
and-protocols-for-massive-transfusion-protocol-mtp-implementation-and-management]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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